![molecular formula C9H9ClF2N2O2 B2988255 4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione CAS No. 1006356-15-5](/img/structure/B2988255.png)
4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione
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Description
The compound “4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione” is a pyrazole-bearing compound. Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole compounds involves the use of hydrazine-coupled pyrazoles. These are synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the preparation of the compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .Molecular Structure Analysis
The molecular structure of pyrazole compounds is verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole compounds include the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole . Other reactions include the acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride, followed by chlorination .Future Directions
Pyrazole-bearing compounds, including “4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione”, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests a promising future direction for the development of new drugs to treat these diseases.
properties
IUPAC Name |
4-chloro-1-(1,3-dimethylpyrazol-4-yl)-4,4-difluorobutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2N2O2/c1-5-6(4-14(2)13-5)7(15)3-8(16)9(10,11)12/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMJURVKLSIMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)CC(=O)C(F)(F)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-butane-1,3-dione |
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